Fmoc-hydroxy-tic-oh

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

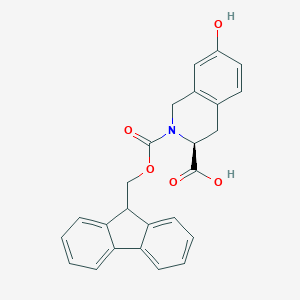

Fmoc-hydroxy-tic-oh, also known as fluorenylmethyloxycarbonyl-hydroxy-tetrahydroisoquinoline-carboxylic acid, is a derivative of tetrahydroisoquinoline. It is commonly used in peptide synthesis as a protecting group for amines. The fluorenylmethyloxycarbonyl group is base-labile, meaning it can be removed under basic conditions, making it a popular choice in solid-phase peptide synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-hydroxy-tic-oh typically involves multiple stepsThe final step involves carboxylation to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This often involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Deprotection of the Fmoc Group

The Fmoc (9-fluorenylmethoxycarbonyl) group is selectively removed under mild basic conditions to expose the free α-amino group for subsequent peptide coupling.

Mechanism :

- Base-induced β-elimination cleaves the Fmoc-carbamate bond, generating dibenzofulvene (DBF) and CO₂.

- Piperidine (20% in DMF) is the standard deprotection reagent, acting both as a base and a scavenger for DBF to prevent side reactions .

Reaction Conditions :

| Reagent | Time | Temperature | Byproduct Management |

|---|---|---|---|

| 20% Piperidine/DMF | 6–30 min | RT | Piperidine-DBF adduct forms |

| 5% DBU/DMF | <3 min | RT | Requires piperidine scavenger |

Key Findings :

- DBU accelerates Fmoc removal but risks aspartimide formation in peptides containing aspartic acid .

- Prolonged deprotection times (>30 min) may lead to racemization or diketopiperazine formation in sterically hindered sequences .

Peptide Coupling Reactions

The deprotected amine reacts with activated carboxyl groups (e.g., from Fmoc-amino acids) to form peptide bonds.

Common Coupling Reagents :

| Reagent System | Activation Mechanism | Applications |

|---|---|---|

| HBTU/HOBt/DIPEA | Forms active ester intermediates | Standard SPPS protocols |

| DIC/Oxyma Pure | Lowers racemization risk | Sensitive or bulky residues |

Reaction Efficiency :

- Coupling efficiency for Fmoc-hydroxy-Tic-OH is influenced by steric hindrance from the Tic backbone. Automated synthesizers often extend coupling times (2–4 hrs) for optimal yields .

Diketopiperazine Formation

- Cause : Intramolecular cyclization at the dipeptide stage, especially with proline or Tic residues .

- Prevention : Use of 2-chlorotrityl resin or in situ neutralization protocols .

Aspartimide Formation

- Cause : Base-catalyzed rearrangement of aspartic acid residues adjacent to this compound .

- Prevention : Avoid DBU; use 0.1 M HOBt in piperidine for deprotection .

Oxidation of Hydroxyl Group

- Risk : The phenolic -OH on Tic may oxidize under acidic or oxidative conditions.

- Mitigation : Use antioxidants (e.g., DTT) and inert atmospheres during synthesis .

Stability Under Reaction Conditions

| Parameter | Effect on Stability | Optimal Range |

|---|---|---|

| pH | Degrades in strong acids/bases | pH 7–9 (deprotection) |

| Temperature | Aggregation at >25°C | 20–25°C |

| Solvent | Stable in DMF, DCM; avoid DMSO | DMF preferred |

Critical Observations :

- This compound exhibits greater stability in DMF compared to NMP due to reduced aggregation .

- Prolonged storage in acidic media leads to gradual cleavage of the TFA-protected hydroxyl group.

Comparative Reactivity with Analogues

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Peptide Synthesis

- Fmoc-hydroxy-tyrosine is instrumental in synthesizing peptides and proteins. It serves as a protecting group that enhances the efficiency and yield of peptide chains.

- Case Study : In a study on Angiotensin II analogues, Fmoc-hydroxy-tyrosine was incorporated into constrained building blocks using solid-phase peptide synthesis, demonstrating its utility in developing biologically active peptides .

-

Biological Research

- This compound aids in studying protein-protein interactions and enzyme mechanisms. Its derivatives are often used to investigate the functional roles of specific amino acids in biological systems.

- Example : Research involving opioid-neurotensin multitarget peptides has shown that Fmoc-hydroxy-tyrosine can modify binding affinities at neurotensin receptors, indicating its relevance in pharmacological studies .

-

Drug Development

- Fmoc-hydroxy-tyrosine is crucial in developing peptide-based drugs and therapeutic agents, particularly those targeting specific biological pathways.

- Data Table: Drug Development Applications

Application Type Description Antihypertensive Agents Used in synthesizing analogues of Angiotensin II Anticancer Drugs Involved in creating peptides that target cancer cells Pain Management Contributes to developing peptides for pain relief

-

Industrial Applications

- The compound is utilized in producing synthetic peptides for both research and commercial purposes, enhancing the availability of peptide-based products in various fields.

- Example : The use of Fmoc-hydroxy-tyrosine has been reported in the synthesis of liposomal drug delivery systems, improving the efficacy of drug formulations .

-

Analytical Chemistry

- It aids in developing analytical methods for detecting and quantifying biological molecules, improving research accuracy.

- Researchers have utilized this compound to enhance the sensitivity of assays designed to measure peptide concentrations in biological samples.

Wirkmechanismus

The mechanism of action of Fmoc-hydroxy-tic-oh involves the protection of amine groups during peptide synthesis. The fluorenylmethyloxycarbonyl group is introduced to the amine group, preventing unwanted side reactions. During the final stages of synthesis, the fluorenylmethyloxycarbonyl group is removed under basic conditions, revealing the free amine group for further reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-hydroxy-tic-oh: Uses tert-butyloxycarbonyl as a protecting group, which is acid-labile.

Cbz-hydroxy-tic-oh: Uses benzyloxycarbonyl as a protecting group, which is removed by hydrogenolysis.

Uniqueness

Fmoc-hydroxy-tic-oh is unique due to its base-labile fluorenylmethyloxycarbonyl group, which allows for selective deprotection under mild basic conditions. This makes it particularly useful in solid-phase peptide synthesis, where other protecting groups might not be as effective .

Biologische Aktivität

Fmoc-hydroxy-tic-oh (Fmoc-Tic-OH), a derivative of the amino acid tyrosine, is widely utilized in peptide synthesis due to its unique properties. This article explores its biological activity, synthesis applications, and potential therapeutic implications, supported by relevant case studies and research findings.

Chemical Characteristics

This compound has the chemical formula C25H21NO5 and features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This modification enhances the compound's hydrophobicity and stability during solid-phase peptide synthesis (SPPS), making it a preferred choice for researchers in peptide chemistry .

Biological Activity Overview

While this compound itself may not exhibit significant biological activity, it serves as a crucial building block for peptides that do. The biological functions of these peptides can include:

- Signaling Pathways : Peptides synthesized with Fmoc-Tic-OH have been implicated in various cellular signaling pathways, particularly those involving neurotransmitter precursors.

- Antioxidant Properties : Compounds derived from hydroxy-tyrosine have been studied for their antioxidant effects, which could be beneficial in treating neurodegenerative diseases.

- Therapeutic Applications : The ability to modify peptides with Fmoc-Tic-OH allows for the exploration of new therapeutic agents, particularly in pain management and cancer treatment .

Table of Related Compounds

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Boc-hydroxy-tyrosine | Tert-butyloxycarbonyl protecting group | More soluble but less stable than Fmoc derivatives |

| Ac-hydroxy-tyrosine | Acetylated form of hydroxy-tyrosine | Simplicity makes it popular in biological studies |

| Z-hydroxy-tyrosine | Benzyloxycarbonyl protecting group | Different reactivity profiles compared to Fmoc |

| TFA-hydroxy-tyrosine | Trifluoroacetic acid derivative | Useful for specific applications requiring acidic conditions |

Case Studies

- Neurotensin and Opioid Fusion Peptides : A study explored the fusion of neurotensin analogs with opioid ligands. Modifications including the incorporation of hydroxy-tyrosine residues significantly enhanced receptor selectivity and efficacy in pain relief. The hybrid peptides demonstrated prolonged antinociceptive effects in mouse models, highlighting the therapeutic potential of such modifications .

- Hydrogel Applications : Research on hydrogels derived from Fmoc-dipeptides, including Fmoc-Tic-OH, revealed their effectiveness as biocompatible matrices for tissue engineering. These hydrogels supported cell growth and differentiation, indicating their potential use in regenerative medicine .

- Antifungal Activity : Peptides synthesized from tryptic hydrolysates showed promising antifungal properties against various pathogens. Although not directly related to Fmoc-Tic-OH, these findings underscore the importance of peptide modifications in enhancing biological activity .

Research Findings

Recent studies have focused on the synthesis and application of peptides containing Fmoc-Tic-OH:

- Peptide Synthesis : The robust stability during synthesis allows for the introduction of unnatural amino acids into proteins, facilitating the study of specific modifications on biological functions.

- Therapeutic Development : Ongoing research aims to develop bioactive peptide mimetics using Fmoc-Tic-OH, targeting various diseases including cancer and pain-related disorders .

Eigenschaften

IUPAC Name |

(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO5/c27-17-10-9-15-12-23(24(28)29)26(13-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23,27H,12-14H2,(H,28,29)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLZSUJEVZOPJV-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.